(2R,3R,4S,5R)-2-(4-amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-5-((R)-hydroxy(phenyl)methyl)tetrahydrofuran-3,4-diol
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Overview
Description
LLY-284 is a negative control for LLY-283.
Scientific Research Applications
Synthesis and Chemical Properties
Synthetic Approaches
The compound is synthesized efficiently using a Boc protection strategy, as reported by Wang & Gold (2009). This method involves the condensation of omega-substituted aldehydes with 2,6-diaminopyrimidin-4(3H)-one, followed by Boc protection to afford N(2),N(2),N(7)-tris-Boc-O(4)-t-Bu-5-substituted 2-amino-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one.
Chemical Modifications
A variety of chemical modifications of the compound and its analogs are possible, as demonstrated in different studies. For instance, the hydroxy group of pyrrolo-[2,3-d]pyrimidines can be methylated, acetylated, and tosylated, as shown by Kim & Santilli (1969).
Antiviral and Antimicrobial Activities
Dengue Virus Inhibition
Chen et al. (2010) reported that a related compound, (2R,3R,4R,5R)-2-(4-amino-pyrrolo[2,3-d]pyrimidin-7-yl)-3-ethynyl-5-hydroxy-methyl-tetrahydro-furan-3,4-diol, is a potent inhibitor of the dengue virus. This compound blocks viral RNA synthesis, suggesting a potential role in antiviral therapies (Chen et al., 2010).
Other Antiviral and Antimicrobial Uses
Various derivatives of pyrrolo[2,3-d]pyrimidine have been synthesized and shown to have promising antimicrobial and antiviral activities, including activity against Newcastle disease, as discovered by Hilmy et al. (2021).
Potential Antitumor Properties
Antitumor Agent Synthesis
Gangjee et al. (2005) synthesized derivatives of pyrrolo[2,3-d]pyrimidine that act as dual inhibitors of dihydrofolate reductase and thymidylate synthase, indicating potential as antitumor agents (Gangjee et al., 2005).
Cytotoxicity and Antiviral Activity
Some derivatives of pyrrolo[2,3-d]pyrimidine related to nucleoside antibiotics like toyocamycin and sangivamycin were tested for cytotoxicity and antiviral activity. One of the derivatives showed activity against human cytomegalovirus (HCMV) (Gupta et al., 1989).
properties
Product Name |
(2R,3R,4S,5R)-2-(4-amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-5-((R)-hydroxy(phenyl)methyl)tetrahydrofuran-3,4-diol |
---|---|
Molecular Formula |
C17H18N4O4 |
Molecular Weight |
342.355 |
IUPAC Name |
2-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)-5-[hydroxy(phenyl)methyl]oxolane-3,4-diol |
InChI |
InChI=1S/C17H18N4O4/c18-15-10-6-7-21(16(10)20-8-19-15)17-13(24)12(23)14(25-17)11(22)9-4-2-1-3-5-9/h1-8,11-14,17,22-24H,(H2,18,19,20) |
InChI Key |
WWOOWAHTEXIWBO-CNUKPYSBSA-N |
SMILES |
C1=CC=C(C=C1)C(C2C(C(C(O2)N3C=CC4=C(N=CN=C43)N)O)O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
LLY-284 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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